Propylamine
Overview
Description
Propylamine, also known as n-propylamine, is an amine with the chemical formula CH3(CH2)2NH2 . It is a colorless volatile liquid . Propylamine is a weak base, with a base dissociation constant (Kb) of 4.7 × 10^-4 .
Synthesis Analysis
Propylamine is commercially produced by the alkylation of ammonia with propanol. This reaction occurs in the presence of a solid catalyst under high pressure and temperature . A less common method of production is through the reduction of propionitrile, using hydrogen in the presence of a metal catalyst .
Molecular Structure Analysis
The molecular structure of Propylamine consists of a central nitrogen atom, called an amine nitrogen, single-bonded to various numbers of carbons and hydrogens . The chemical formula of Propylamine is C3H9N, highlighting the presence of three carbon, nine hydrogen, and one nitrogen atom in each molecule of the compound .
Chemical Reactions Analysis
The conformational isomerism of Propylamine has been investigated by means of an integrated strategy combining high-level quantum-chemical calculations and high-resolution rotational spectroscopy . The equilibrium structures and relative energies of all conformers have been computed .
Physical And Chemical Properties Analysis
Propylamine is a colorless liquid with a strong, ammonia-like odor . It has a molar mass of 59.14 g/mol and a density of 0.717 g/mL at 25°C . It showcases a boiling point of 47-48°C and a melting point of -83°C . The compound is readily miscible with water and most organic solvents .
Scientific Research Applications
Chemical Industry
Propylamine serves as an intermediate in the manufacture of a wide range of chemicals . It plays a significant role in the production of various compounds due to its properties as a base and nucleophile .
Pharmaceuticals
In the pharmaceutical industry, propylamine is used in the synthesis of numerous drugs, including local anesthetics and antihistamines . Its basic nature makes it a key component in many medicinal compounds .
Pesticides
Propylamine is also used in the production of pesticides . Its ability to react with a variety of compounds makes it a valuable ingredient in the formulation of these products .
Rubber Chemicals
The rubber industry uses propylamine as an intermediate in the production of several rubber chemicals . These chemicals are essential for improving the properties and performance of rubber products .
Surfactants
Propylamine plays a key role in the production of certain surfactants . Surfactants are substances that reduce surface tension in liquids, thereby enhancing their cleaning and wetting properties .
Solvent in Organic Synthesis
Propylamine is used as a solvent in organic synthesis . Its polar nature and ability to form hydrogen bonds make it an effective solvent for a wide range of reactions .
Finishing Agent
It is used as a finishing agent in various industries such as paints, rubber, fiber, textile, and resin . As a finishing agent, it can enhance the appearance, texture, and durability of the final product .
Petroleum Additive and Preservative
Propylamine can be used as a petroleum additive and preservative . In petroleum products, it can act as a corrosion inhibitor, helping to extend the shelf life and maintain the quality of these products .
Safety and Hazards
Mechanism of Action
Target of Action
Propylamine, also known as Propan-1-amine, is a simple primary amine . It is a weak base with a base dissociation constant (Kb) of 4.7 × 10^−4
Mode of Action
It is known that propylamine is a weak base and can accept protons, which may influence its interactions with other molecules and its role in various chemical reactions .
Biochemical Pathways
Propylamine is involved in the biosynthesis of polyamines in plants . Aminopropyltransferases, a group of enzymes, transfer aminopropyl groups derived from decarboxylated S-adenosyl-methionine (dcAdoMet or dcSAM) to propylamine acceptors to produce polyamines . Polyamines are ubiquitous metabolites with positive charge at physiological pH .
Pharmacokinetics
It is known that propylamine is a volatile liquid and is miscible with water , which may influence its absorption and distribution in the body.
Action Environment
Propylamine is a colorless liquid with a strong, ammonia-like odor . It is flammable and can cause burns and eye damage . Therefore, the environment in which propylamine is used can significantly influence its action, efficacy, and stability. For instance, it should be stored in a cool, well-ventilated area away from heat sources or sparks . Furthermore, propylamine is harmful to aquatic life and can cause long-term adverse effects in the aquatic environment . Therefore, environmental factors play a crucial role in the action and efficacy of propylamine.
properties
IUPAC Name |
propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYKZJWCGVVSQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N, Array | |
Record name | PROPYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1392 | |
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Record name | PROPYLAMINE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58479-39-3 | |
Record name | Propylamine polymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58479-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6021878 | |
Record name | Propylamine | |
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Molecular Weight |
59.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Propylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point -35 °F. Less dense than water and soluble in water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in chemical analysis and to make other chemicals., Liquid, Colorless liquid with a strong ammonia odor; [Merck Index], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow liquid; Aggressive ammonia aroma | |
Record name | PROPYLAMINE | |
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Record name | 1-Propylamine | |
Source | Human Metabolome Database (HMDB) | |
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Record name | PROPYLAMINE | |
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Record name | Propylamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1570/ | |
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Boiling Point |
119.5 °F at 760 mmHg (USCG, 1999), 48-49 °C, 47.00 to 48.00 °C. @ 760.00 mm Hg, 48 °C | |
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Record name | 1-Propylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034006 | |
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Flash Point |
-35 °F (USCG, 1999), BELOW -37 °C (OPEN CUP) | |
Record name | PROPYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1392 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | PROPYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5162 | |
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Solubility |
Very soluble in ethanol, acetone; soluble in benzene, chloroform; slightly soluble in carbon tetrachloride, In water, 1X10+6 mg/L at 25 °C, 1000 mg/mL at 20 °C, Solubility in water: miscible, Soluble in water, Soluble (in ethanol) | |
Record name | PROPYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5162 | |
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Record name | 1-Propylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034006 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Propylamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1570/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.7182 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.719 at 20 °C/20 °C, Relative density (water = 1): 0.7., 0.714-0.720 | |
Record name | PROPYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5162 | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Propylamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1570/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
2.0 (AIR= 1), Relative vapor density (air = 1): 2.0 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5162 | |
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Vapor Pressure |
310.0 [mmHg], 310 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 33.9 | |
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Product Name |
Propylamine | |
Color/Form |
Colorless liquid | |
CAS RN |
107-10-8 | |
Record name | PROPYLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/1392 | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0941 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-117.4 °F (USCG, 1999), -83 °C | |
Record name | PROPYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1392 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | PROPYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5162 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Propylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034006 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PROPYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0941 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.